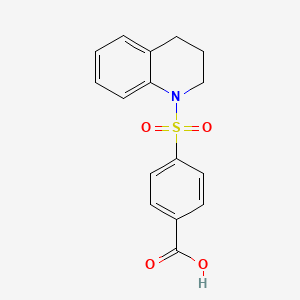
(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 1-(dimethylamino)pent-1-en-3-one.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 4-chlorophenol undergoes a nucleophilic substitution reaction with the enone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate.
Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)butan-2-one: Similar structure but lacks the enone functionality.
4-(4-chlorophenoxy)-1-(methylamino)pent-1-en-3-one: Similar structure but with a different amino group.
Uniqueness
(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the chlorophenoxy and dimethylamino groups can enhance its biological activity and chemical versatility.
Properties
IUPAC Name |
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBSAHPNXCCSOM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
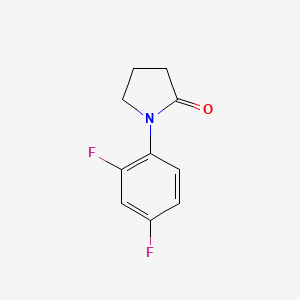
![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)
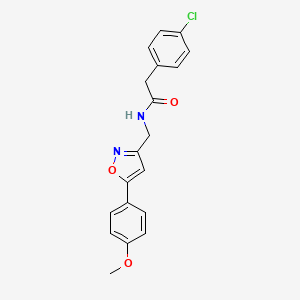
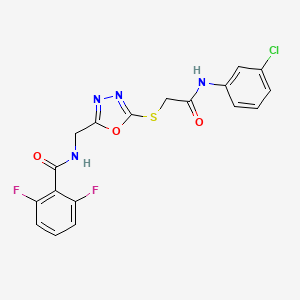
![N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2828853.png)
![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)
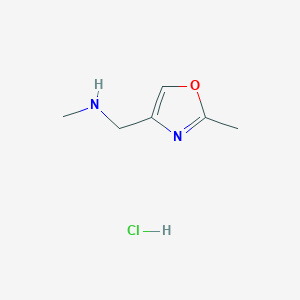
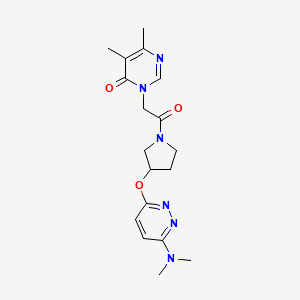
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)



